6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC15905505
Molecular Formula: C8H6FIN2
Molecular Weight: 276.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6FIN2 |
|---|---|
| Molecular Weight | 276.05 g/mol |
| IUPAC Name | 6-fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C8H6FIN2/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,1H3 |
| Standard InChI Key | QJVMZPXVDIGZON-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2C=C(C=CC2=N1)F)I |
Introduction
Molecular Structure and Physicochemical Properties
Core Architecture and Substitution Patterns
The imidazo[1,2-a]pyridine scaffold consists of a five-membered imidazole ring fused to a six-membered pyridine ring, creating a planar, aromatic system with delocalized π-electrons . Substitutions at positions 2, 3, and 6 introduce steric and electronic modifications that influence the compound’s behavior. The 6-fluoro group exerts an electron-withdrawing effect, polarizing the ring and enhancing electrophilic substitution reactivity at meta and para positions . The 3-iodo substituent, with its large atomic radius and polarizable electron cloud, facilitates cross-coupling reactions, making the compound a valuable intermediate in Suzuki-Miyaura and Ullmann-type couplings . The 2-methyl group contributes steric hindrance, potentially stabilizing the molecule against enzymatic degradation in biological systems .
Calculated and Experimental Properties
While experimental data specific to 6-fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine are scarce, analogous compounds offer predictive benchmarks:
The density range aligns with fluoro- and iodo-substituted imidazo[1,2-a]pyridines, where halogen atoms increase molecular mass without significantly altering packing efficiency . The LogP suggests moderate lipophilicity, favorable for blood-brain barrier penetration in drug candidates .
Synthetic Methodologies
Key Reaction Pathways
The synthesis of 6-fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine likely follows a two-step strategy adapted from patented routes for related derivatives :
-
Formamidine Intermediate Formation:
Reaction of 2-amino-5-fluoropyridine with N,N-dimethylformamide dimethylacetal (DMF-DMA) at 40–100°C yields N,N-dimethyl-N'-2-(5-fluoropyridin-2-yl)formamidine. This intermediate avoids purification, streamlining the process . -
Cyclization and Functionalization:
Treatment with ethyl bromoacetate in the presence of a base (e.g., NaHCO₃ or K₂CO₃) induces cyclization at 100–160°C, forming the imidazo[1,2-a]pyridine core. Subsequent iodination via electrophilic aromatic substitution or metal-halogen exchange introduces the iodine atom at position 3 .
Optimization Challenges
-
Iodination Selectivity: Achieving regioselective iodination at position 3 requires careful control of reaction conditions. Excess iodine or prolonged reaction times may lead to di- or triiodinated byproducts .
-
Methyl Group Incorporation: Introducing the 2-methyl group demands pre-functionalized starting materials or post-cyclization alkylation, which risks side reactions at nitrogen centers .
Structural and Electronic Characterization
Crystallographic Insights
X-ray diffraction studies of bromo- and phenyl-substituted analogs reveal planarity deviations influenced by substituent bulk . For example, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine exhibits a dihedral angle of 8.2° between the imidazo ring and the phenyl group, whereas bulkier substituents increase non-planarity . In 6-fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine, the methyl group’s steric demand may induce slight torsional strain, reducing conjugation with the pyridine ring .
Computational Modeling
Density Functional Theory (DFT) calculations predict the HOMO-LUMO gap to narrow by ~0.3 eV compared to non-iodinated analogs, enhancing charge-transfer potential . The iodine atom’s polarizability also increases dipole moment (μ ≈ 4.2 D), favoring interactions with polar biological targets .
Applications in Medicinal Chemistry
Antiviral and Anticancer Potency
Imidazo[1,2-a]pyridines exhibit broad-spectrum antiviral activity by inhibiting viral polymerases or proteases . The iodine atom’s halogen-bonding capability may enhance binding to hydrophobic pockets in viral enzymes, as seen in hepatitis C virus NS5B inhibitors . Preliminary cytotoxicity assays on analogous compounds show IC₅₀ values of 1.2–5.8 μM against HeLa and MCF-7 cell lines, suggesting potential for anticancer drug development .
Prodrug Design
The methyl group’s metabolic stability positions this compound as a prodrug candidate. Ester hydrolysis or oxidative demethylation in vivo could release active metabolites with improved pharmacokinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume